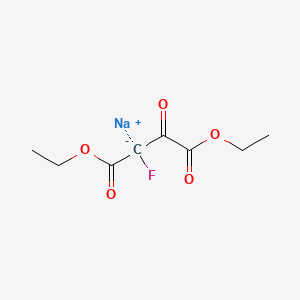
Oxalacetic acid, sodiofluoro-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl sodiofluoro-oxaloacetate is an organic compound with the molecular formula C8H10FNaO5 and a molecular weight of 228.15 g/mol . This compound is known for its unique structure, which includes both ester and sodium salt functionalities. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl sodiofluoro-oxaloacetate can be synthesized through the reaction of diethyl oxalate with sodium fluoride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out at low temperatures (0–5 °C) to ensure high yields and purity . The reaction mixture is then subjected to purification processes such as recrystallization to obtain the final product.
Industrial Production Methods
In industrial settings, the production of diethyl sodiofluoro-oxaloacetate involves large-scale reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The final product is often subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) analyses .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl sodiofluoro-oxaloacetate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with primary and secondary amines, where the keto group is replaced by amino groups.
Condensation Reactions: It can condense with aliphatic aldehydes to form 2-fluoroalk-2-enoic acids.
Common Reagents and Conditions
Sodium Hydroxide (NaOH): Used in the hydrolysis of diethyl oxalate to form diethyl sodiofluoro-oxaloacetate.
Tetrahydrofuran (THF): A common solvent used in the synthesis and reactions of this compound.
Major Products Formed
2-Fluoroalk-2-enoic Acids: Formed from the condensation reaction with aliphatic aldehydes.
Amino Derivatives: Formed from substitution reactions with amines.
Aplicaciones Científicas De Investigación
Diethyl sodiofluoro-oxaloacetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl sodiofluoro-oxaloacetate involves its interaction with specific enzymes and metabolic pathways. It acts as an inhibitor of certain enzymes, such as citrate synthase and malate dehydrogenase, which are involved in the citric acid cycle . This inhibition affects the production of key metabolic intermediates, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Oxaloacetic Acid: A metabolic intermediate with a similar structure but lacks the ester and sodium functionalities.
Diethyl Oxalacetate Sodium Salt: Similar in structure but without the fluorine atom.
Uniqueness
Diethyl sodiofluoro-oxaloacetate is unique due to the presence of both ester and sodium salt functionalities, as well as the fluorine atom. These features contribute to its distinct reactivity and applications in various fields.
Propiedades
Número CAS |
59769-03-8 |
|---|---|
Fórmula molecular |
C8H10FNaO5 |
Peso molecular |
228.15 g/mol |
Nombre IUPAC |
sodium;diethyl 2-fluoro-3-oxobutanedioate |
InChI |
InChI=1S/C8H10FO5.Na/c1-3-13-7(11)5(9)6(10)8(12)14-4-2;/h3-4H2,1-2H3;/q-1;+1 |
Clave InChI |
XLQPPCYIYZWWQC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)[C-](C(=O)C(=O)OCC)F.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


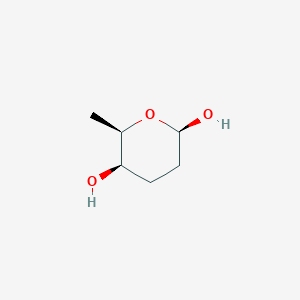
![azanium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl naphthalen-1-yl phosphate](/img/structure/B12842263.png)
![N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12842274.png)


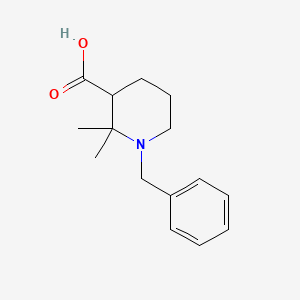




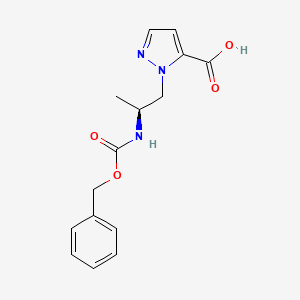
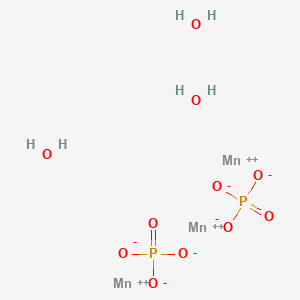
![alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile](/img/structure/B12842333.png)

